molecular formula C26H33N5O6 B12379995 E3 Ligase Ligand-linker Conjugate 28

E3 Ligase Ligand-linker Conjugate 28

货号: B12379995
分子量: 511.6 g/mol
InChI 键: QHHHARJMVKARQS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 28 involves the conjugation of Thalidomide (HY-14658) with a corresponding linker . The process typically includes the following steps:

    Activation of Thalidomide: Thalidomide is activated using appropriate reagents to introduce reactive functional groups.

    Linker Attachment: The activated Thalidomide is then reacted with a linker molecule under controlled conditions to form the conjugate.

    Purification: The resulting conjugate is purified using chromatographic techniques to obtain the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions: E3 Ligase Ligand-linker Conjugate 28 undergoes various chemical reactions, including:

    Substitution Reactions: The conjugate can participate in nucleophilic substitution reactions, where the linker or ligand is replaced by other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield modified conjugates with different functional groups, while oxidation and reduction can result in altered oxidation states of the compound .

作用机制

The mechanism of action of E3 Ligase Ligand-linker Conjugate 28 involves the formation of a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include:

相似化合物的比较

E3 Ligase Ligand-linker Conjugate 28 is unique in its ability to recruit Cereblon and serve as an intermediate in PROTAC synthesis. Similar compounds include:

属性

分子式

C26H33N5O6

分子量

511.6 g/mol

IUPAC 名称

tert-butyl 3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C26H33N5O6/c1-26(2,3)37-25(36)30-14-16(15-30)13-28-8-10-29(11-9-28)17-4-5-18-19(12-17)24(35)31(23(18)34)20-6-7-21(32)27-22(20)33/h4-5,12,16,20H,6-11,13-15H2,1-3H3,(H,27,32,33)

InChI 键

QHHHARJMVKARQS-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。